1-Nitro-4-[(phenylsulfonyl)methyl]benzene
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Description
1-Nitro-4-[(phenylsulfonyl)methyl]benzene is a chemical compound with the molecular formula C13H11NO4S . It has a molecular weight of 277.301 .
Synthesis Analysis
The synthesis of nitro compounds like this compound can be achieved in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a nitro group (-NO2) and a phenylsulfonyl methyl group attached to it .Scientific Research Applications
Chemical Synthesis and Reactions
- "1-Nitro-4-[(phenylsulfonyl)methyl]benzene" serves as a precursor in the synthesis of heterocyclic compounds, including the formation of novel open-chain structures and linear nitroalkylsulfones through reactions with substituted hydrazines and aroylhydrazines. These reactions demonstrate the compound's versatility in generating new chemical entities under different conditions, contributing to the development of new synthetic pathways in organic chemistry (Lapshina et al., 2012).
Crystallography and Structural Analysis
- The study of the crystal structure of derivatives of "this compound," such as N‐(4‐Nitrophenyl)methanesulfonamide, provides insights into their geometric parameters and potential biological activity. The presence of a nitro group and how it affects the space group of the compound is crucial for understanding its reactivity and interaction with biological receptors, which is essential for drug design and material science (Gowda et al., 2007).
Electrocyclic Reactions and Derivative Formation
- Electrocyclic reactions involving "this compound" and its derivatives highlight its utility in synthesizing ring-fused homo- and heteroaromatic derivatives. This is particularly significant in organic synthesis where the compound acts as a precursor to aromatic or heteroaromatic compounds with challenging substitution patterns. The thermal electrocyclic rearrangement processes it undergoes offer a pathway to synthesize complex molecules under mild conditions, which is valuable in pharmaceutical and material sciences (Bianchi et al., 2003).
Pesticidal Activity Potential
- The synthesis of tribromomethyl phenyl sulfone derivatives from "this compound" indicates its potential application in developing novel pesticides. The ability to create structures with a halogenmethylsulfonyl moiety, which is present in many active herbicides and fungicides, showcases the compound's relevance in agricultural chemistry for the development of new pest control solutions (Borys et al., 2012).
Continuous-Flow Synthesis
- "this compound" has been employed in continuous-flow processes for the selective nitration of 1-methyl-4-(methylsulfonyl)benzene, demonstrating high yields and efficiency. The use of continuous-flow reactors for chemical synthesis offers advantages in terms of safety, scalability, and environmental impact, making this compound relevant for industrial applications (Yu et al., 2016).
Properties
IUPAC Name |
1-(benzenesulfonylmethyl)-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c15-14(16)12-8-6-11(7-9-12)10-19(17,18)13-4-2-1-3-5-13/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRBJNYHZJWBGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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